molecular formula C14H14N4O B8615281 2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 132312-85-7

2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B8615281
CAS No.: 132312-85-7
M. Wt: 254.29 g/mol
InChI Key: SVFKQHLOBRUZGV-UHFFFAOYSA-N
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Description

N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one is a chemical compound with the molecular formula C14H14N4O It is known for its complex structure, which includes a diazepine ring fused with two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives followed by cyclization to form the diazepine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Nevirapine: A related compound with a similar diazepine structure, used as an antiretroviral drug.

    11-Cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido(3,2-b2’,3’-e)(1,4)diazepin-6-one: Another compound with structural similarities, investigated for its potential therapeutic applications.

Uniqueness

N11-Ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

132312-85-7

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C14H14N4O/c1-3-18-12-10(6-4-8-15-12)14(19)17(2)11-7-5-9-16-13(11)18/h4-9H,3H2,1-2H3

InChI Key

SVFKQHLOBRUZGV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)C(=O)N(C3=C1N=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.00 g of a 50% dispersion of sodium hydride in mineral oil was added to a solution of 5.75 g (0.025 mol) of 5,11-dihydro-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one in 100 ml of dimethylformamide. When the evolution of hydrogen ceased, the mixture was heated to 50° C. for 30 min. and then cooled to room temperature. Then, 7.80 g of ethyl iodide (neat) was added dropwise over 15 minutes, and the resulting mixture was allowed to stir overnight at room temperature. The excess sodium hydride was decomposed by the careful addition of ice, followed by water. The product was extracted with ether, dried (anhydrous sodium sulfate), and evaporated to yield 4.5 g (70% of theory) of 5,11-dihydro-11-ethyl-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, m.p. 130°-132° C.
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